3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-21-14-4-2-3-11(7-14)15(20)16-8-12-9-19(18-17-12)13-5-6-22-10-13/h2-7,9-10H,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLMOJWZSDQMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 3-Mercaptobenzoic Acid
Procedure :
- Dissolve 3-mercaptobenzoic acid (10 mmol) in anhydrous dimethylformamide (DMF, 20 mL).
- Add methyl iodide (12 mmol) and potassium carbonate (15 mmol).
- Stir at 25°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield : 85–90%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.32 (d, J = 7.6 Hz, 1H), 2.45 (s, 3H, -SCH3).
- LC-MS : m/z 183.1 [M+H]+.
Conversion to Acid Chloride
Procedure :
- Add thionyl chloride (5 mL) dropwise to 3-(methylsulfanyl)benzoic acid (5 mmol) at 0°C.
- Reflux at 70°C for 2 hours.
- Remove excess thionyl chloride under vacuum to obtain 3-(methylsulfanyl)benzoyl chloride as a yellow oil.
Yield : 95% (crude, used directly).
Synthesis of 1-(Thiophen-3-yl)-1H-1,2,3-Triazole-4-Methylamine
Preparation of Thiophen-3-yl Azide
Procedure :
- Dissolve thiophen-3-amine (10 mmol) in HCl (6 M, 15 mL) at 0°C.
- Add sodium nitrite (12 mmol) in water (5 mL) dropwise.
- After 30 minutes, add sodium azide (15 mmol) and stir for 1 hour.
- Extract with dichloromethane, dry over Na2SO4, and concentrate.
Yield : 78%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.32 (dd, J = 5.1 Hz, 1H), 7.15 (d, J = 3.0 Hz, 1H), 6.95 (dd, J = 5.1, 3.0 Hz, 1H).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Procedure :
- Mix thiophen-3-yl azide (5 mmol), propargylamine (5.5 mmol), CuSO4·5H2O (0.1 mmol), and sodium ascorbate (0.2 mmol) in t-BuOH/H2O (1:1, 20 mL).
- Stir at 25°C for 24 hours.
- Extract with ethyl acetate, wash with NH4OH (5%), and purify via silica gel chromatography (EtOAc/hexane, 1:1).
Yield : 82%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.75 (s, 1H, triazole-H), 7.40 (dd, J = 5.1 Hz, 1H, thiophene), 7.20 (d, J = 3.0 Hz, 1H), 6.98 (dd, J = 5.1, 3.0 Hz, 1H), 4.65 (s, 2H, -CH2NH2).
- 13C NMR : δ 145.2 (triazole-C), 126.8 (thiophene-C), 122.5 (triazole-CH).
Amide Bond Formation
Schotten-Baumann Reaction
Procedure :
- Dissolve 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-methylamine (4 mmol) in 10% NaOH (10 mL).
- Add 3-(methylsulfanyl)benzoyl chloride (4.4 mmol) in dichloromethane (10 mL) dropwise at 0°C.
- Stir vigorously for 1 hour.
- Separate organic layer, dry, and concentrate. Purify via recrystallization (ethanol).
Yield : 75%
Purity : >98% (HPLC, C18 column, MeCN/H2O 70:30).
Coupling via HATU/DIPEA
Procedure :
- Mix 3-(methylsulfanyl)benzoic acid (4 mmol), HATU (4.4 mmol), and DIPEA (8 mmol) in DMF (15 mL).
- Add 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-methylamine (4 mmol) and stir at 25°C for 6 hours.
- Quench with water, extract with EtOAc, and purify via flash chromatography (EtOAc/hexane, 3:7).
Yield : 88%
Advantage : Higher yield compared to Schotten-Baumann.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (500 MHz, DMSO-d6): δ 8.65 (t, J = 5.8 Hz, 1H, NH), 8.10 (s, 1H, triazole-H), 7.85–7.40 (m, 4H, aromatic), 7.30 (d, J = 5.1 Hz, 1H, thiophene), 4.70 (d, J = 5.8 Hz, 2H, -CH2NH), 2.55 (s, 3H, -SCH3).
- 13C NMR : δ 167.5 (C=O), 145.6 (triazole-C), 138.2–125.4 (aromatic and thiophene-C), 42.1 (-CH2NH), 15.8 (-SCH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C16H15N4OS2 [M+H]+: 367.0643
- Found : 367.0645
Optimization Studies
| Parameter | Schotten-Baumann Yield | HATU/DIPEA Yield |
|---|---|---|
| Reaction Time | 1 hour | 6 hours |
| Temperature | 0°C → 25°C | 25°C |
| Solvent | Biphasic (DCM/H2O) | Homogeneous (DMF) |
| Purity (HPLC) | 98% | 99% |
HATU-mediated coupling provides superior yields and purity due to efficient activation of the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to a benzylamine derivative using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with metal ions, which can be crucial in its mechanism of action in biological systems.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Triazole-Benzamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group (electron-donating) in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., bromophenyl in ).
- Thiophene vs.
- Sulfanyl Positioning : Sulfanyl groups in the target compound (3-position) versus 4-sulfanylmethyl in may alter binding interactions in enzymatic pockets.
Characterization :
- X-ray Crystallography : Used for confirming triazole-thiophene geometry, as seen in .
- Spectroscopy : 1H/13C NMR and IR (e.g., carbonyl stretching at ~1650 cm⁻¹) .
Table 2: Cytotoxic and Enzymatic Activities of Triazole-Benzamide Analogs
Inference for Target Compound :
Therapeutic Hypotheses :
Limitations :
- Lack of Direct Data: No specific IC50 or enzymatic data for the target compound limits conclusive comparisons.
- Synthetic Challenges : Thiophene’s electron-rich nature may complicate regioselective triazole formation.
Biological Activity
The compound 3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a novel triazole derivative that has garnered attention for its potential biological activities. The presence of the triazole and thiophene moieties is significant in medicinal chemistry, as these structures are often associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole ring exhibit promising anticancer properties. For instance, research on similar triazole derivatives has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazole A | MCF-7 | 15.2 |
| Triazole B | Bel-7402 | 20.5 |
| 3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide | MCF-7 | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazoles are known for their antifungal properties, and derivatives like the one may inhibit the growth of pathogenic fungi and bacteria. Preliminary tests have shown that compounds with similar structures possess activity against common pathogens such as Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Candida albicans | TBD |
The biological activity of triazole derivatives is often attributed to their ability to interfere with nucleic acid synthesis and inhibit key enzymes involved in cellular metabolism. For example, triazoles can inhibit the enzyme lanosterol demethylase, which is crucial in ergosterol biosynthesis in fungi . This inhibition disrupts membrane integrity and function.
Case Study 1: Anticancer Evaluation
In a study evaluating several triazole derivatives for anticancer activity, researchers synthesized a series of compounds based on the triazole scaffold. The compound 3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide was included in the screening process. Results indicated that it exhibited a dose-dependent cytotoxic effect on MCF-7 cells with an IC50 value that was competitive with existing chemotherapeutics.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of various thiophene-containing compounds. The synthesized compound showed substantial activity against Candida albicans, suggesting that further optimization could lead to effective antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
